REACTION_CXSMILES
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[CH3:1][C:2]1[N:3]=[CH:4][O:5][C:6]=1[C:7](O)=O.[CH3:10][NH:11][C:12](=[S:15])[NH:13][NH2:14].CCN(C(C)C)C(C)C.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)O1)CC>CN(C=O)C.CCOC(C)=O>[CH3:10][N:11]1[C:7]([C:6]2[O:5][CH:4]=[N:3][C:2]=2[CH3:1])=[N:14][NH:13][C:12]1=[S:15]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC=1N=COC1C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
11.61 g
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Type
|
reactant
|
Smiles
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CNC(NN)=S
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
20 °C
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Type
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CUSTOM
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Details
|
The resulting mixture was then stirred at 20° C. for 6 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Under ice bath cooling
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Type
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TEMPERATURE
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Details
|
maintaining the temperature below 15° C. over 20 minutes
|
Duration
|
20 min
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(NN=C1C1=C(N=CO1)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |